4-(4-Iodophenoxy)oxane
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Overview
Description
4-(4-Iodophenoxy)oxane is a derivative of tetrahydropyranyl phenoxy ethers. This compound is of significant interest due to its diverse applications and chemical properties. It is characterized by the presence of an iodophenoxy group attached to a tetrahydropyran ring, which is a six-membered saturated aliphatic heterocycle with one oxygen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenoxy)oxane typically involves the reaction of 4-iodophenol with tetrahydropyran. One common method is the etherification reaction, where 4-iodophenol is reacted with tetrahydropyran in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodophenoxy)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding phenoxy derivatives.
Reduction Reactions: Reduction of the iodophenoxy group can yield phenoxy derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidophenoxy or thiocyanatophenoxy derivatives.
Oxidation Reactions: Products include phenoxy derivatives with oxidized functional groups.
Reduction Reactions: Products include phenoxy derivatives with reduced substituents.
Scientific Research Applications
4-(4-Iodophenoxy)oxane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Iodophenoxy)oxane involves its interaction with molecular targets through the iodophenoxy group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The tetrahydropyran ring provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenoxy)tetrahydropyran
- 4-(4-Chlorophenoxy)tetrahydropyran
- 4-(4-Fluorophenoxy)tetrahydropyran
Uniqueness
4-(4-Iodophenoxy)oxane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. The iodine atom’s larger size and higher polarizability compared to other halogens (such as bromine, chlorine, and fluorine) result in different interaction patterns with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-(4-iodophenoxy)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUFKWFIWPZFBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640239 |
Source
|
Record name | 4-(4-Iodophenoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144808-72-0 |
Source
|
Record name | 4-(4-Iodophenoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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